
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Overview
Description
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxybenzyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl group can produce dihydroquinoline derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research. For instance:
- Protein-Ligand Interactions : The compound can serve as a model for studying interactions between small molecules and proteins, which is crucial for drug design .
Pharmacological Potential
Recent studies have highlighted its potential therapeutic applications:
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It acts through mechanisms that involve the modulation of signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .
Industrial Applications
In addition to its biological significance, this compound has applications in industrial chemistry:
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, which can be utilized in pharmaceuticals and materials science .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to known chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another research study focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols. Results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound derived from the quinoline family, which has garnered attention for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the quinoline core, followed by the introduction of hydroxy, methoxybenzyl, and carboxamide groups. Specific reaction conditions such as temperature and solvents are crucial for achieving high yield and purity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering receptor functions. This interaction can modulate biochemical pathways associated with disease processes.
- Antiviral Activity : Research has indicated that derivatives of quinoline compounds exhibit antiviral properties. For instance, certain analogs have shown potential as inhibitors of Hepatitis B Virus (HBV) replication .
Antiviral Properties
Studies have demonstrated that compounds similar to this compound possess significant antiviral activity. For example, derivatives have been shown to inhibit HBV replication in vitro with effective concentrations around 10 µM .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been investigated. Compounds in this class have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) often assessed in research studies .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and temperature control. Statistical design of experiments (DoE) can minimize trial runs by evaluating factors like catalyst loading, reaction time, and purity of intermediates . For analogs, integrated optimization studies have been applied to derivatives of 4-hydroxyquinoline-2-ones to improve yields and reduce byproducts .
Q. How can structural characterization of this compound be validated to ensure batch consistency?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, single-crystal X-ray studies confirmed the structure of a related carboxamide derivative, resolving bond lengths and angles with precision (mean C–C = 0.004 Å, R factor = 0.064) . Polarimetry and HPLC purity assays (>95%) are also critical for confirming stereochemical integrity and batch reproducibility.
Advanced Research Questions
Q. What experimental strategies address polymorphism in 4-hydroxyquinoline-3-carboxamide derivatives, and how does polymorphism impact biological activity?
- Methodological Answer : Polymorphism can be investigated via differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solubility studies. For instance, polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide analogs led to variations in analgesic activity due to differences in bioavailability and crystal packing . Solvent recrystallization (e.g., using ethanol/water mixtures) and thermal gradient methods are effective for isolating stable polymorphs.
Q. How can computational modeling predict the reactivity of the methoxy and carboxamide groups in functional group transformations?
- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, methoxy groups in similar compounds undergo oxidation to aldehydes or carboxylic acids (via KMnO₄/CrO₃), while carboxamide reduction (LiAlH₄) yields amines . Reaction path search algorithms, as used by ICReDD, integrate quantum chemical calculations and experimental data to predict optimal conditions for such transformations .
Q. What in vivo experimental designs are appropriate for evaluating the pharmacokinetic profile of this compound?
- Methodological Answer : Use a crossover study design with rodent models to assess bioavailability, half-life, and tissue distribution. Dose-response studies should include LC-MS/MS quantification of plasma metabolites. For analogs like N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide, protocols emphasize monitoring hepatic clearance and renal excretion pathways . Microsomal stability assays (e.g., liver S9 fractions) further validate metabolic resistance.
Q. Data Analysis and Contradiction Resolution
Q. How should researchers resolve discrepancies in biological activity data across studies of 4-hydroxyquinoline-3-carboxamide analogs?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and control for variables like solvent choice (DMSO vs. saline) and cell line viability. For example, antimicrobial studies of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-benzothiazole-3-carboxamides highlighted MIC/MBC discrepancies due to differences in fungal strain susceptibility . Meta-analyses using hierarchical clustering or PCA can identify outlier datasets.
Q. What computational tools are effective for reconciling conflicting reactivity predictions in silico?
- Methodological Answer : Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations and machine learning-based reaction databases (e.g., PubChem’s cheminformatics tools) improve accuracy. ICReDD’s approach combines reaction path searches with experimental feedback loops to resolve computational-experimental mismatches . For oxidation/reduction steps, transition state modeling (TSM) validates proposed mechanisms .
Q. Functional and Mechanistic Studies
Q. What methodologies elucidate the role of the 3-methoxybenzyl group in target binding interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) can map ligand-receptor interactions. For N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide analogs, methoxy groups enhanced binding affinity to kinases via hydrophobic pocket interactions . Mutagenesis studies (e.g., alanine scanning) further identify critical residues in the binding site.
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., halogenation at the quinoline core or alkylation of the carboxamide). For example, replacing the 3-methoxy group with Cl or NO₂ in related compounds altered antimicrobial potency by 2–4-fold . Use multivariate regression models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity.
Q. Safety and Handling
Q. What safety protocols are essential for handling 4-hydroxyquinoline-3-carboxamides in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin/eye contact. For similar compounds, emergency measures include 15-minute eye rinsing with saline and immediate medical consultation for ingestion . Store under inert gas (argon) in sealed containers to prevent hydrolysis or oxidation .
Properties
IUPAC Name |
4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYTXQRUVLWDCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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